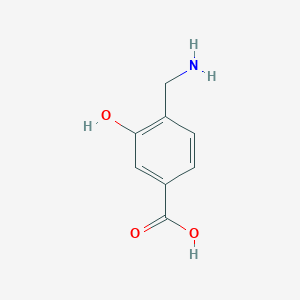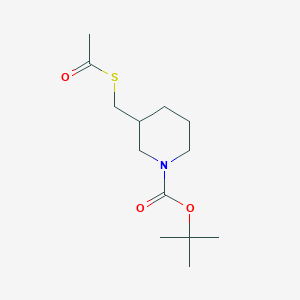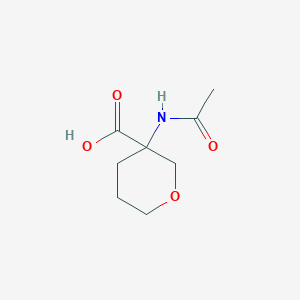![molecular formula C11H9BrF3NO3 B13502440 (2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromophenyl group and a trifluoroacetyl group attached to the amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 2,2,2-trifluoroacetic anhydride.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acylation: The resulting amine is then acylated with 2,2,2-trifluoroacetic anhydride to form the trifluoroacetylated amine.
Coupling: Finally, the trifluoroacetylated amine is coupled with an appropriate amino acid derivative to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl derivatives.
Reduction: The trifluoroacetyl group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Bromophenyl derivatives with various functional groups.
Reduction: Amino acid derivatives with reduced trifluoroacetyl groups.
Substitution: A wide range of substituted bromophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand the interactions between amino acids and various biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of (2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the trifluoroacetyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-3-(4-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- (2S)-3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- (2S)-3-(4-methylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Uniqueness
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions that are not possible with other halogens or substituents. This can lead to distinct biological and chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H9BrF3NO3 |
|---|---|
Molekulargewicht |
340.09 g/mol |
IUPAC-Name |
(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9BrF3NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1 |
InChI-Schlüssel |
FHKPKYARNOWAGN-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)Br |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


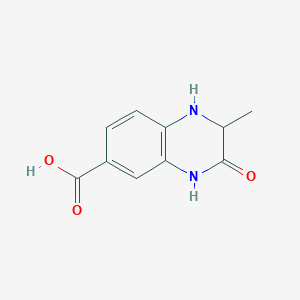
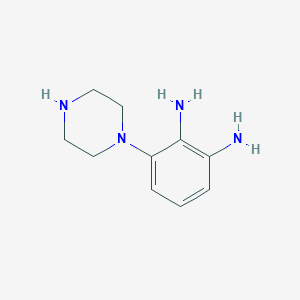
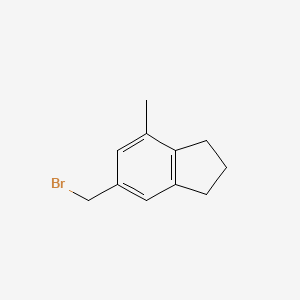
![[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B13502384.png)
![5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13502387.png)
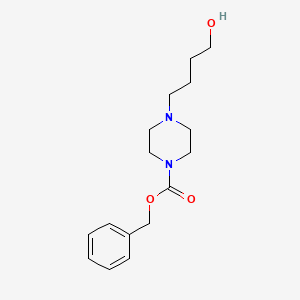
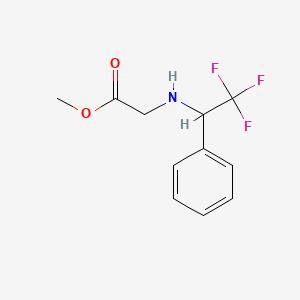
![rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate](/img/structure/B13502403.png)
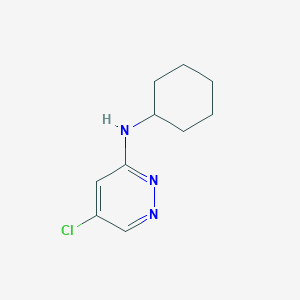
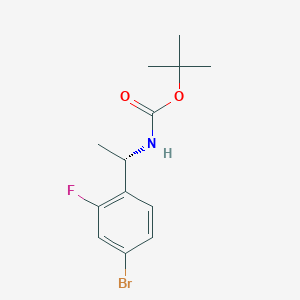
![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)
